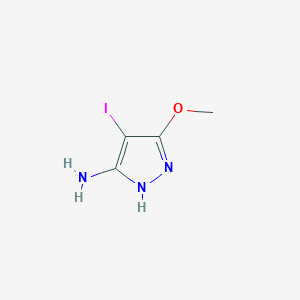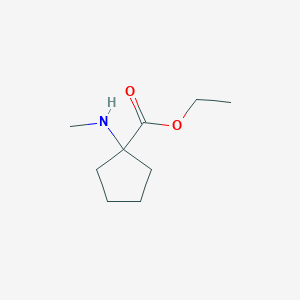![molecular formula C9H16Cl2N4O2 B13541929 ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride: is a synthetic compound with an intriguing molecular structure. Let’s break it down:
Ethyl group (C2H5): The ethyl group is attached to the azetidine ring, providing a hydrophobic moiety.
Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. It imparts rigidity to the molecule.
1H-1,2,4-triazole: A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities.
Acetate group (CH3COO-): The acetate group contributes to the overall charge and reactivity of the compound.
Dihydrochloride: The compound exists as a dihydrochloride salt, enhancing its solubility and stability.
Vorbereitungsmethoden
The synthetic route to ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride involves several steps:
Formation of 1-amino-3-nitro-1H-1,2,4-triazole: Start by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide using dibromisocyanuric acid as a catalyst. This yields an aminofurazan intermediate.
Transformation of the amino group: Modify the amino group to synthesize nitro, azo, and methylene dinitramine substituted furazans.
Hydrochlorination: Convert the final product into its dihydrochloride salt form.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield amines, while substitution can lead to various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.
Industry: Consider its use in materials science, catalysis, or as a precursor for other compounds.
Wirkmechanismus
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to other triazoles, azetidines, or acetate-containing compounds.
Similar Compounds: Explore related molecules, such as 1,2,4-triazoles, azoxyfurazans, or other heterocycles .
Eigenschaften
Molekularformel |
C9H16Cl2N4O2 |
|---|---|
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
ethyl 2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-2-15-8(14)3-9(4-10-5-9)13-7-11-6-12-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
MPRRLBHHRFKHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1(CNC1)N2C=NC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)





![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)



![{5-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}boronic acid](/img/structure/B13541916.png)


![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
